molecular formula C16H13NO4S B8463833 1-Benzenesulfonyl-1H-indole-5-carboxylic acid methyl ester

1-Benzenesulfonyl-1H-indole-5-carboxylic acid methyl ester

Cat. No. B8463833
M. Wt: 315.3 g/mol
InChI Key: ZHLRFWMSJJYVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08846748B2

Procedure details

To the suspension of 2 (1.16 g, 3.84 mmol) in WA (38 mL) and water (9 mL), iron (0.64 g, 11.51 mmol) and ammonium chloride (0.41 g, 7.67 mmol) were added and refluxed overnight. After the reaction was filtrated with celite, the solvent was concentrated under reduced pressure to give a brown residue, which was dissolved in CH2Cl2 and quenched with water, followed by extracted with CH2Cl2 (20 mL×3). The combined organic layer was dried over anhydrous MgSO4 and concentrated under reduced pressure to give a brown residue, which was purified by silica gel chromatography (EtOAc:n-hexane=1:2:1% NH3(aq)) to afford 27 (0.86 g). 1H NMR (500 MHz, CD3OD): δ 3.60 (s, 2H), 6.48 (d, J=3.6 Hz, 1H), 6.69 (dd, J=8.7, 2.1 Hz, 1H), 6.76 (d, J=1.8 Hz, 1H), 7.39-7.42 (m, 2H), 7.44 (d, J=3.5 Hz, 1H), 7.49-7.51 (m, 1H), 7.77 (d, J=8.7 Hz, 1H), 7.82 (d, J=7.9 Hz, 2H).
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
COC([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15])[CH:9]=[CH:8]2)=O.O.[Cl-].[NH4+:25]>C(Cl)Cl.[Fe]>[C:17]1([S:14]([N:10]2[C:11]3[C:7](=[CH:6][C:5]([NH2:25])=[CH:13][CH:12]=3)[CH:8]=[CH:9]2)(=[O:16])=[O:15])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=CN(C2=CC1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
0.41 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.64 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After the reaction was filtrated with celite
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown residue, which
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
by extracted with CH2Cl2 (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (EtOAc:n-hexane=1:2:1% NH3(aq))

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.